6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
6-amino-1-[(3-methoxyphenyl)methyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-18-9-4-2-3-8(5-9)7-15-10(13)6-11(16)14-12(15)17/h2-6H,7,13H2,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKXVMBCGVGPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=CC(=O)NC2=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of 3-methoxybenzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
Therapeutic Applications
1. Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial properties. For instance, studies have shown that certain modifications to the tetrahydropyrimidine structure enhance efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Effects
The compound has been evaluated for its potential anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the activity of matrix metalloproteinases (MMPs), which are implicated in inflammatory processes . This suggests a possible role in treating conditions characterized by chronic inflammation.
3. Anticancer Properties
Tetrahydropyrimidines have been investigated for their anticancer potential. Specific analogs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . For example, research highlighted the compound's ability to affect cell cycle regulation and promote programmed cell death in malignant cells.
Synthesis and Structure-Activity Relationship
The synthesis of 6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through multicomponent reactions (MCRs), which facilitate the rapid assembly of complex molecules from simpler precursors . The structure-activity relationship (SAR) studies emphasize the importance of substituents on the aromatic ring and their influence on biological activity.
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study conducted on various tetrahydropyrimidine derivatives demonstrated that modifications at the 3-position significantly enhance antibacterial activity. The compound was tested against several strains and showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism Exploration
In a controlled laboratory setting, the compound was subjected to assays to evaluate its inhibitory effect on MMPs. Results indicated a dose-dependent reduction in MMP activity, suggesting its potential as an anti-inflammatory agent . Further exploration into its mechanism revealed modulation of signaling pathways involved in inflammation.
Mechanism of Action
The mechanism of action of 6-amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzyl Derivatives
Structural Insights :
- Electronic Effects : The 3-OCH₃ group in the target compound is electron-donating, enhancing resonance stabilization compared to the electron-withdrawing 4-Cl analog. This may influence binding to biological targets like enzymes or receptors .
Alkyl-Substituted Analogs
Functional Comparisons :
- Hydrophobicity : Alkyl-substituted derivatives (e.g., butyl) exhibit lower logP values (~0.5) compared to aromatic analogs, improving aqueous solubility .
- Bioactivity: The diethylaminoethyl group in CAS 2434-44-8 introduces a cationic center, enhancing interactions with negatively charged biomolecules (e.g., DNA or phospholipid membranes) .
Pharmacological and Industrial Relevance
- Antineoplastic Potential: Pyrimidine-2,4-dione derivatives are explored for anticancer activity. Substituents like 3-OCH₃ may modulate topoisomerase inhibition, while 4-Cl analogs show promise in kinase targeting .
- Synthetic Utility : The butyl-substituted derivative (CAS 53681-49-5) serves as a scaffold for prodrugs due to its metabolic stability .
Biological Activity
6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 157927-49-6) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with an amino group and a methoxyphenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 247.25 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antiparasitic Activity : Studies have shown that derivatives of tetrahydropyrimidines can exhibit significant antiparasitic effects. For instance, compounds with similar structural motifs have demonstrated activity against Leishmania and Trypanosoma species .
- Antitumor Effects : The compound's structural analogs have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the disruption of DNA replication or induction of apoptosis in cancer cells .
- Antioxidant Properties : There is evidence suggesting that compounds with similar structures possess antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in parasite metabolism or cancer cell proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or affect topoisomerase activity, leading to cell cycle arrest or apoptosis .
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may stem from the ability to scavenge ROS or modulate signaling pathways related to oxidative stress .
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of this compound:
Q & A
Q. How can researchers optimize the synthetic yield of 6-amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione?
- Methodological Answer : To maximize synthetic yield, employ a reflux system with acetic anhydride and glacial acetic acid as reaction media. Use equimolar ratios of the precursor (e.g., substituted pyrimidine derivatives) and reagents like chloroacetic acid. Heating at 80–90°C for 2–3 hours under nitrogen atmosphere ensures controlled reactivity. Post-reaction, precipitate the product by pouring the mixture into ice-cold water and recrystallize using a 1:1 acetic acid/water mixture to enhance purity .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine 1H/13C NMR and IR spectroscopy to validate functional groups and substituent positions. For example:
- NMR : Look for characteristic peaks: δ 7.2–7.4 ppm (aromatic protons from the 3-methoxyphenyl group) and δ 3.8 ppm (methoxy protons).
- IR : Confirm the presence of carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹.
Cross-reference data with structurally similar compounds like 6-amino-1-methyluracil (IR: 1680 cm⁻¹ for C=O; NMR: δ 3.2 ppm for methyl groups) .
Q. How can solubility profiles be systematically evaluated for formulation studies?
- Methodological Answer : Use a shake-flask method with solvents of varying polarity (e.g., water, DMSO, ethanol). Measure saturation solubility via UV-Vis spectroscopy at λ_max ~260 nm. Note that the 3-methoxyphenyl substituent may reduce aqueous solubility compared to unsubstituted analogs. For enhanced solubility, consider co-solvency with cyclodextrins or pH adjustment (pKa ~8.5 for the amino group) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct dose-response assays across multiple cell lines to account for variability in receptor expression. Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., kinases or GPCRs). For instance, discrepancies in IC50 values may arise from differences in assay conditions (e.g., ATP concentration in kinase assays). Validate findings with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G* level to calculate frontier molecular orbitals (FMOs). The amino and carbonyl groups are electrophilic sites prone to nucleophilic attack. Simulate reaction pathways (e.g., cyclization or substitution) using Gaussian 16, and compare activation energies to prioritize viable routes. Experimental validation via HPLC-MS can confirm predicted intermediates .
Q. What experimental designs mitigate interference from byproducts in analytical quantification?
- Methodological Answer : Implement HPLC with diode-array detection (DAD) using a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (water:acetonitrile, 0.1% TFA). For complex matrices, pair with tandem mass spectrometry (LC-MS/MS) in MRM mode (e.g., m/z 290 → 152 for quantification). Optimize sample preparation via solid-phase extraction (SPE) to remove hydrophobic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
